Bmx-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

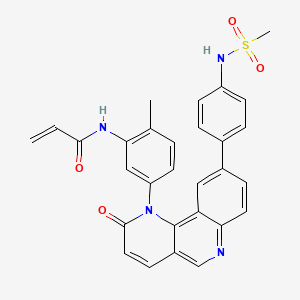

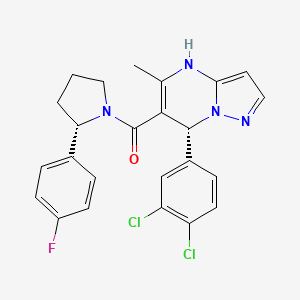

Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys 496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent for inhibition of Blk, JAK3, EGFR, Itk, or Tec activity .

Molecular Structure Analysis

The molecular formula of this compound is C29H24N4O4S . The exact mass is 524.15 . The chemical name is N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide .Chemical Reactions Analysis

This compound is a selective, irreversible inhibitor that targets Cys496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .Physical And Chemical Properties Analysis

The molecular weight of this compound is 524.59 . It is soluble in DMF at 10 mg/mL and in DMSO at 8.33 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications

- Discovery of a Selective Irreversible BMX Inhibitor for Prostate Cancer :

- Abstract : This study used structure-based drug design and kinome profiling to develop a potent, selective, and irreversible BMX kinase inhibitor named BMX-IN-1, which covalently modifies Cys496. This compound inhibits the proliferation of Tel-BMX-transformed Ba/F3 cells at nanomolar concentrations but requires micromolar concentrations to inhibit the proliferation of prostate cancer cell lines. The study also discovered that the allosteric Akt inhibitor, MK2206, can potentiate the antiproliferation efficacy of the BMX inhibitor against prostate cancer cells.

- Authors : Feiyang Liu, Xin Zhang, E. Weisberg, Sen Chen, W. Hur, Hong Wu, Zheng Zhao, Wen-chao Wang, M. Mao, C. Cai, Nicholas I. Simon, T. Sanda, Jinhua Wang, A. Look, J. Griffin, S. Balk, Qingsong Liu, N. Gray.

- Year : 2013.

- Journal : ACS chemical biology.

- Details : Research Paper.

Mechanism of Action

Target of Action

Bmx-IN-1 is a selective, irreversible inhibitor of the bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys496 in the BMX ATP binding domain . BMX is a member of the Tec family of non-receptor tyrosine kinases, which play critical roles in the biology of lymphocytes and other cell lineages derived from the bone marrow . BMX is primarily expressed in arterial endothelial cells and myeloid hematopoietic cells . It has been reported to participate in tumor growth .

Mode of Action

This compound interacts with its target, BMX, by binding to the Cys496 in the ATP binding domain of BMX . This interaction inhibits the kinase activity of BMX, thereby suppressing its function . This compound also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent against Blk, JAK3, EGFR, Itk, or Tec activity .

Biochemical Pathways

BMX has been implicated in various pathophysiological processes, including the regulation of ischemia-mediated arterial generation and lymphangiogenesis . It is also involved in the PI3K/AKT/mTOR and STAT3 signaling pathways . By inhibiting BMX, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and tumor growth .

Pharmacokinetics

It’s known that this compound is a potent inhibitor with an ic50 of 8 nm for bmx , suggesting that it has a high binding affinity and could potentially have good bioavailability

Result of Action

By inhibiting BMX, this compound can significantly decrease cell proliferation . For instance, in prostate cancer cell lines, low doses of this compound treatment inhibited the proliferation of Tel-BMX-transformed Ba/F3 cells . Moreover, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of BMX, the target of this compound, can vary depending on the type of cells and tissues . In addition, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJNHNUOVADRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

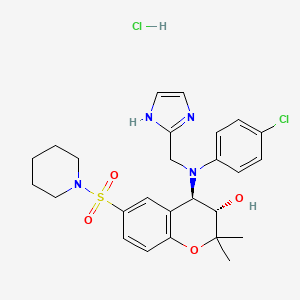

![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

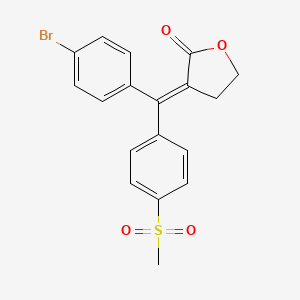

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

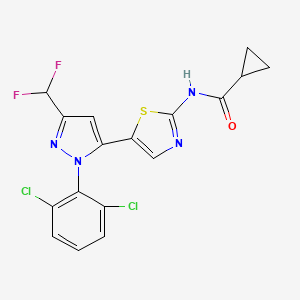

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)